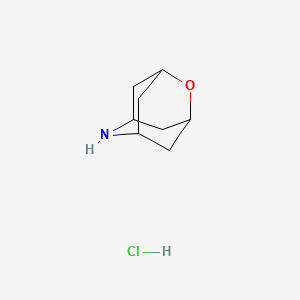

2-Oxa-6-azaadamantane hydrochloride

Descripción general

Descripción

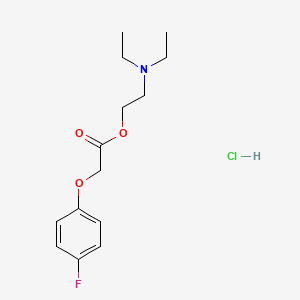

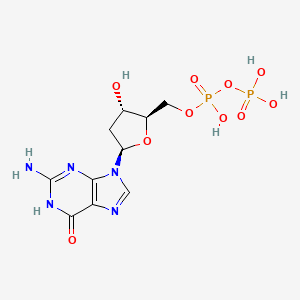

2-Oxa-6-azaadamantane hydrochloride, also known as 2-oxa-6-azatricyclo[3.3.1.1,3,7]decane hydrochloride, is a chemical compound with the CAS Number: 35986-03-9 . It has been used in various research and development contexts .

Synthesis Analysis

A novel cage-like energetic compound, 6-nitro-2-oxa-6-azaadamantane-4,8-diol dinitrate, was synthesized from 1,5-cyclooctadiene via oxidative cyclization, O-acylation, elimination, epoxidation, aminolysis, and nitration with an overall yield of 20.7% .Molecular Structure Analysis

The molecular weight of 2-Oxa-6-azaadamantane hydrochloride is 175.66 . Its IUPAC name is (1r,3r,5r,7r)-2-oxa-6-azaadamantane hydrochloride . The InChI code is 1S/C8H13NO.ClH/c1-5-2-8-4-6 (9-5)3-7 (1)10-8;/h5-9H,1-4H2;1H .Chemical Reactions Analysis

The oxidation of primary and secondary alcohols to the corresponding aldehydes (or carboxylic acids) or ketones is a fundamental transformation in organic synthesis. Stable organic nitroxyl radicals as represented by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been used extensively to catalyze the oxidation of a number of alcohol substrates employing environmentally benign co-oxidants such as bleach (NaOCl) or PhI (OAc) 2 .Physical And Chemical Properties Analysis

2-Oxa-6-azaadamantane hydrochloride is a white to yellow solid . The storage temperature is 2-8°C . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Safety and Hazards

Direcciones Futuras

The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations .

Mecanismo De Acción

Target of Action

2-Oxa-6-azaadamantane hydrochloride is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane Azaadamantanes have been known to interact with various biological targets due to their unique chemical and physical properties .

Mode of Action

Azaadamantanes and their derivatives have been known to interact with their targets in a specific manner due to their unique chemical and physical properties . The nitrogen substitution in azaadamantanes leads to specific interactions with biological targets .

Biochemical Pathways

Azaadamantanes have been known to affect various biological activities . The partial substitution of nitrogen atoms for carbon significantly changes both chemical and physical properties, leading to higher solubility in water of azaadamantanes compared to adamantanes .

Pharmacokinetics

It is known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .

Result of Action

Compounds with pronounced biological activity have been discovered among azaadamantane derivatives .

Action Environment

The unique chemical and physical properties of azaadamantanes, such as their increased solubility in water compared to adamantanes, may suggest that they are influenced by environmental factors .

Propiedades

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-5-2-8-4-6(9-5)3-7(1)10-8;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSYUMJRMQSMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaadamantane hydrochloride | |

CAS RN |

35986-03-9 | |

| Record name | 2-Oxa-6-azatricyclo[3.3.1.13,7]decane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35986-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-1,2,4-Triazol-4-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1655339.png)

![Ethanone, 1-[1-(acetyloxy)-2-naphthalenyl]-](/img/structure/B1655345.png)

![[3-Hydroxy-2-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1655347.png)